

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Cat. No.: B1630395

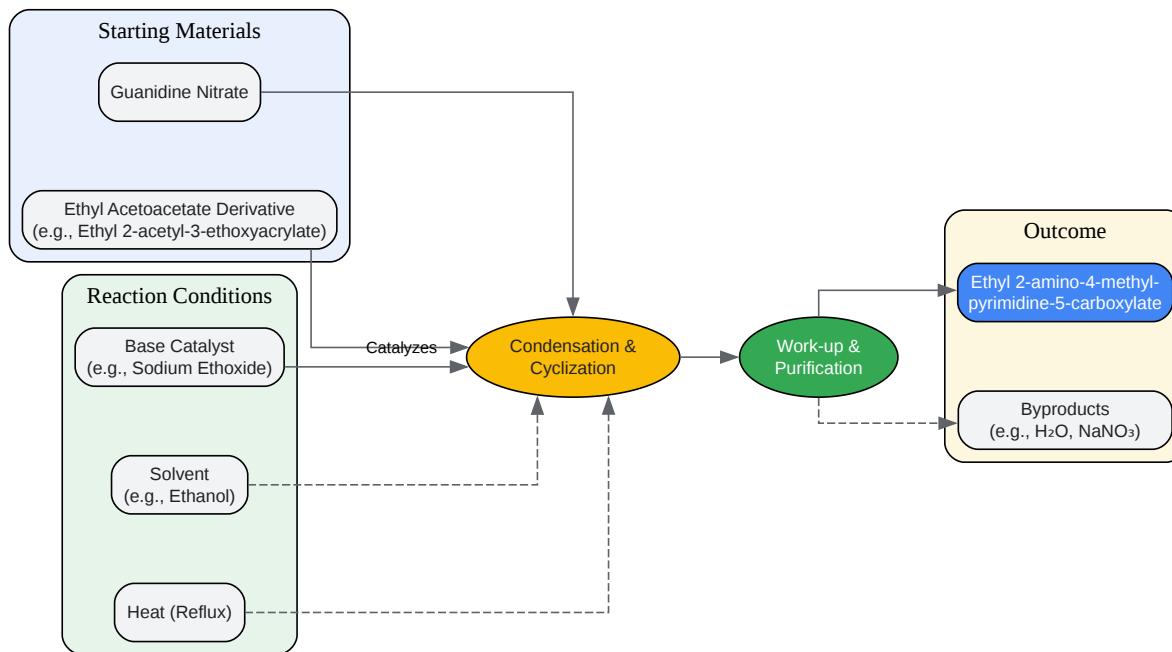
[Get Quote](#)

An In-Depth Technical Guide to Ethyl 2-amino-4-methylpyrimidine-5-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate**, a key heterocyclic building block for professionals in research and drug development. The document details the molecule's fundamental physicochemical properties, offers expert insight into its synthetic pathways, and outlines its established and potential applications in medicinal chemistry. By grounding technical data with mechanistic explanations and practical protocols, this guide serves as an essential resource for scientists leveraging this versatile compound in the synthesis of novel bioactive molecules.

Molecular Profile and Physicochemical Properties

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS No. 81633-29-6) is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in pharmaceutical sciences due to their prevalence in biologically active molecules.^{[1][2]} Its structure incorporates a reactive amino group and an ethyl ester functionality, making it a versatile intermediate for further chemical modification.


The core attributes of this compound are summarized below, providing a foundational dataset for its use in experimental design and chemical synthesis.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ N ₃ O ₂	[3][4][5]
Molecular Weight	181.19 g/mol	[3][4][5]
CAS Number	81633-29-6	[3][4]
Synonyms	2-Amino-4-methylpyrimidine-5-carboxylic acid ethyl ester	[3][5]
Appearance	Solid	[3]
Melting Point	222-226 °C	[3]
InChI Key	YBFVMJRSZCVJJP-UHFFFAOYSA-N	[3]

Synthesis and Mechanistic Insights

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. For **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate**, a common and efficient approach involves the condensation of an amidine-containing compound with a β -ketoester derivative. This specific molecule is typically synthesized via the reaction between guanidine and ethyl 2-acetyl-3-ethoxyacrylate or a similar three-carbon component that provides the required ester and methyl functionalities.

The underlying mechanism relies on the nucleophilicity of the guanidine nitrogens attacking the electrophilic carbonyl and β -carbon of the ketoester, followed by a cyclization and dehydration sequence to form the stable aromatic pyrimidine ring. The choice of a base, such as sodium ethoxide, is critical as it serves to deprotonate the active methylene compound, thereby generating a more potent nucleophile to initiate the reaction cascade.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of the target pyrimidine.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for synthesizing **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate**.

- Preparation of Alkoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol. This step is highly exothermic and must be performed with caution to

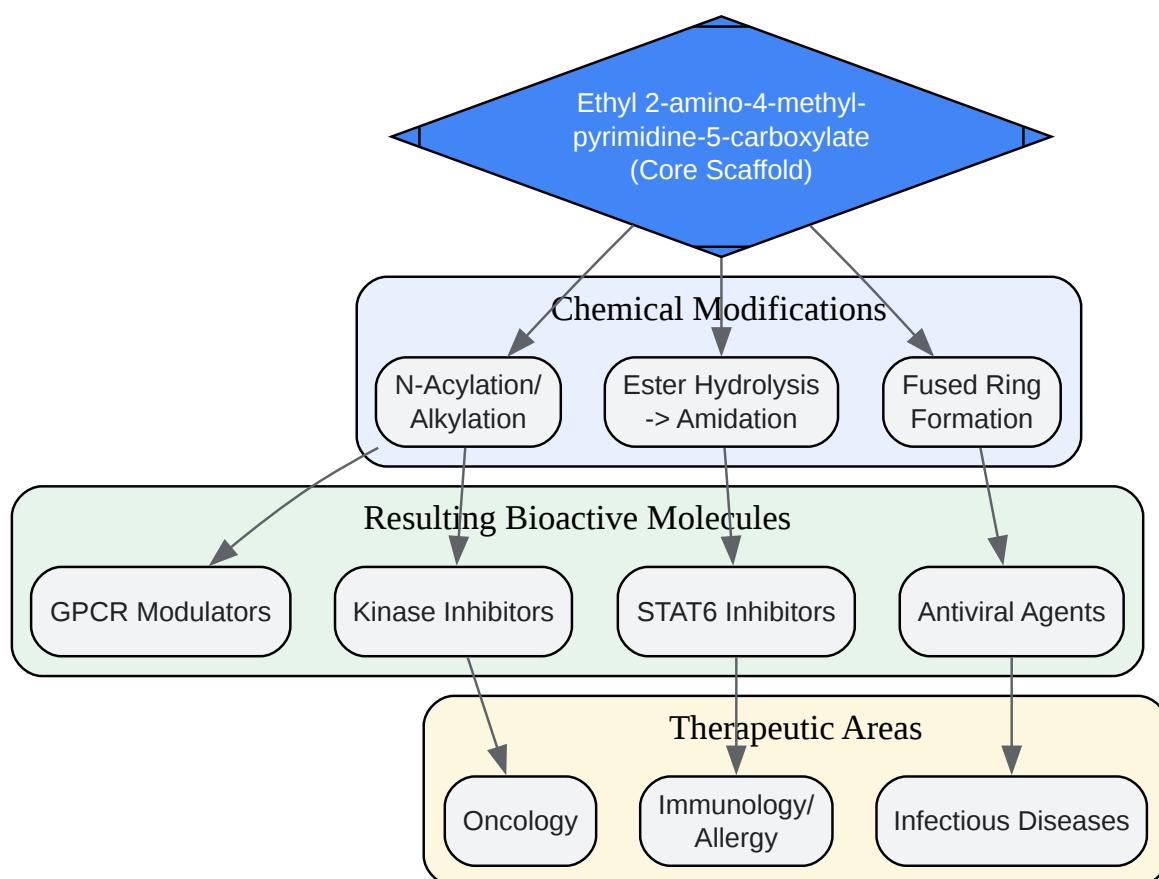
generate the sodium ethoxide base *in situ*. The complete dissolution of sodium indicates the formation of the base.

- **Addition of Reactants:** To the cooled sodium ethoxide solution, add 10.1 g (105 mmol) of guanidine hydrochloride. Stir the mixture for 15 minutes to allow for the formation of free guanidine. Subsequently, add 14.4 g (100 mmol) of ethyl acetoacetate dropwise. The addition of the β -ketoester initiates the condensation reaction.
- **Reaction Execution:** Heat the resulting mixture to reflux for 6-8 hours. The thermal energy supplied is essential to drive the cyclization and dehydration steps to completion. Reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Product Isolation (Work-up):** After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. The change in polarity causes the product to precipitate. Neutralize the solution carefully with dilute acetic acid to a pH of ~7.
- **Purification:** Filter the resulting solid precipitate, wash it thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.
- **Validation:** Dry the purified product under vacuum. Confirm its identity and purity via melting point determination and spectroscopic analysis (NMR, IR, MS).

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structural integrity of the synthesized compound. While specific spectra for this exact molecule require experimental acquisition[6], the expected characteristic signals can be reliably predicted based on its functional groups and established principles of spectroscopy.

Technique	Functional Group	Expected Signature / Chemical Shift (δ)
^1H NMR	Ethyl Ester (-OCH ₂ CH ₃)	~4.2 ppm (quartet, 2H), ~1.3 ppm (triplet, 3H)
Ring Methyl (-CH ₃)		~2.5 ppm (singlet, 3H)
Amino (-NH ₂)		~7.0-7.5 ppm (broad singlet, 2H)
Pyrimidine Proton (-CH)		~8.5 ppm (singlet, 1H)
^{13}C NMR	Ester Carbonyl (C=O)	~165 ppm
Pyrimidine Ring Carbons		~110-165 ppm (multiple signals)
Ethyl Ester (-OCH ₂ CH ₃)		~60 ppm (-CH ₂ -), ~14 ppm (-CH ₃)
Ring Methyl (-CH ₃)		~20 ppm
FT-IR	N-H Stretch (Amino)	3300-3500 cm ⁻¹ (two bands)
C-H Stretch (Aliphatic)		2850-3000 cm ⁻¹
C=O Stretch (Ester)		~1720 cm ⁻¹
C=N, C=C Stretch (Ring)		1550-1650 cm ⁻¹


Applications in Research and Drug Development

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is not typically an end-product but rather a crucial starting material or intermediate in the synthesis of more complex, biologically active molecules.^[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities.^[2]

The strategic placement of the amino and ester groups on this molecule allows for diverse synthetic elaborations:

- Amide/Peptide Coupling: The amino group can be acylated or used in coupling reactions to introduce new side chains, a common strategy in drug design.
- Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. It can also be reduced to a primary alcohol.
- Heterocyclic Ring Formation: The amino and ester groups can participate in annulation reactions to build fused heterocyclic systems.

Derivatives of aminopyrimidines have been successfully developed as potent inhibitors for various therapeutic targets. For instance, related structures have been investigated as STAT6 inhibitors for treating allergic and asthmatic conditions and as dual EGFR/HER-2 kinase inhibitors for cancer therapy.^{[7][8]}

[Click to download full resolution via product page](#)

Caption: Role as a scaffold for diverse bioactive molecules.

Safety, Handling, and Storage

Proper handling of **Ethyl 2-amino-4-methylpyrimidine-5-carboxylate** is imperative in a laboratory setting. It is intended for research and development use only.[\[9\]](#) Adherence to established safety protocols minimizes risk and ensures experimental integrity.

Safety Aspect	Guideline	Source(s)
Storage	Keep containers tightly closed in a dry, cool, and well-ventilated place.	[9] [10]
Storage Class	11 - Combustible Solids	[3]
Personal Protective Equipment (PPE)	Wear protective gloves, eyeshields, and appropriate respiratory protection (e.g., N95 type respirator).	[3] [9]
Incompatibilities	Avoid contact with strong oxidizing agents.	[10]
First Aid (Skin Contact)	Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.	[11]
First Aid (Eye Contact)	Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.	[11]
First Aid (Inhalation)	Move the person into fresh air. If breathing is difficult, give oxygen and consult a physician.	[11]
First Aid (Ingestion)	Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.	[12]

Conclusion

Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is a high-value chemical intermediate with significant utility for researchers in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile functional groups make it an ideal scaffold for generating libraries of novel compounds. A thorough understanding of its chemistry, handling requirements, and synthetic potential, as outlined in this guide, empowers scientists to effectively harness this compound for the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Strona domeny infona.pl [infona.pl]
- 3. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate 97 81633-29-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate , 95% , 81633-29-6 - CookeChem [cookechem.com]
- 6. 81633-29-6|Ethyl 2-amino-4-methylpyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 7. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. lookchem.com [lookchem.com]
- 12. chemicalbook.com [chemicalbook.com]

- To cite this document: BenchChem. [Ethyl 2-amino-4-methylpyrimidine-5-carboxylate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630395#ethyl-2-amino-4-methylpyrimidine-5-carboxylate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com